1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a trifluoromethylphenyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, have a wide range of biological activities and can interact with various targets .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one: Similar in structure but with the trifluoromethyl group at the para position.
1-[3-(Chloromethyl)phenyl]pyrrolidin-2-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, also known as flurochloridone, is a compound that has garnered attention for its biological activity, particularly in agricultural and medicinal contexts. This article examines its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Flurochloridone is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group on the phenyl ring. Its molecular formula is CHClFNO, and it exhibits herbicidal properties primarily through the inhibition of carotenoid biosynthesis in plants.
Herbicidal Effects
Flurochloridone is primarily used as a pre-emergence herbicide. It acts by inhibiting the biosynthesis of carotenoids, which are essential for plant growth and development. This mechanism leads to the accumulation of toxic intermediates, ultimately resulting in plant death. The compound has been shown to effectively control a wide range of weed species.
Table 1: Efficacy of Flurochloridone Against Various Weeds
Weed Species | Control Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Amaranthus retroflexus | 85 | 200 |
Echinochloa crus-galli | 90 | 150 |
Setaria viridis | 80 | 250 |
Toxicological Studies
Toxicological assessments have indicated that flurochloridone exhibits low acute toxicity in mammals. Studies conducted on rats and rabbits revealed that doses below certain thresholds did not result in significant adverse effects. However, higher doses were associated with liver changes, including biliary hyperplasia and extramedullary hematopoiesis, suggesting a need for careful monitoring in agricultural applications .
Pharmacological Potential
Recent research has explored the potential of flurochloridone and its analogs in medicinal chemistry. Notably, compounds derived from pyrrolidine structures have been investigated for their ability to bind selectively to cannabinoid receptors, indicating possible therapeutic applications beyond herbicidal use.
Case Study: Cannabinoid Receptor Binding
A study evaluated the binding affinity of various pyrrolidine derivatives at cannabinoid type-1 (CB1) receptors. Flurochloridone analogs demonstrated significant selectivity and potency in vitro, suggesting potential as therapeutic agents for conditions such as chronic pain or anxiety disorders .
Metabolism and Environmental Impact
Flurochloridone is moderately persistent in soil environments, with a half-life ranging from 22 to 25 days depending on environmental conditions. Its metabolites have been identified but require further investigation to assess their ecological impact. Monitoring soil health and microbial activity following application is crucial, as herbicides can influence soil microbiomes positively or negatively .
Table 2: Soil Persistence and Degradation of Flurochloridone
Time (Days) | Percentage Degradation (%) |
---|---|
11 | 30 |
25 | 50 |
39 | 70 |
60 | >90 |
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKVKMHNNEDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.